molecular formula C13H5Cl3O B3060125 2,4,7-trichloro-9H-fluoren-9-one CAS No. 1785-27-9

2,4,7-trichloro-9H-fluoren-9-one

Cat. No.: B3060125
CAS No.: 1785-27-9
M. Wt: 283.5 g/mol
InChI Key: CNIIMHDMZBJKSD-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-9H-fluoren-9-one is a synthetic organic compound with the molecular formula C13H5Cl3O It is a derivative of fluorenone, characterized by the presence of three chlorine atoms at the 2, 4, and 7 positions on the fluorenone ring

Properties

IUPAC Name

2,4,7-trichlorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIIMHDMZBJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C2C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289968
Record name 2,4,7-trichloro-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-27-9
Record name NSC65919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,7-trichloro-9H-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-9H-fluoren-9-one typically involves the chlorination of fluorenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of fluorenone derivatives with reduced chlorine content.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

  • Oxidized derivatives of fluorenone.
  • Reduced fluorenone derivatives.
  • Substituted fluorenone compounds with various functional groups.

Scientific Research Applications

2,4,7-Trichloro-9H-fluoren-9-one has found applications in several areas of scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,7-trichloro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can form charge-transfer complexes with donor molecules, affecting their electronic and energy characteristics. These interactions can lead to various biological and chemical effects, depending on the nature of the target molecules.

Comparison with Similar Compounds

  • 2,7-Dichloro-9H-fluoren-9-one
  • 2,4,7-Trinitro-9H-fluoren-9-one
  • 2-Methoxy-9H-fluoren-9-one

Comparison: 2,4,7-Trichloro-9H-fluoren-9-one is unique due to its specific chlorination pattern, which imparts distinct chemical properties compared to other fluorenone derivatives. For example, 2,7-dichloro-9H-fluoren-9-one has only two chlorine atoms, leading to different reactivity and applications. Similarly, 2,4,7-trinitro-9H-fluoren-9-one, with nitro groups instead of chlorine, exhibits different electronic properties and uses.

Biological Activity

2,4,7-Trichloro-9H-fluoren-9-one is a synthetic organic compound characterized by the presence of three chlorine atoms at positions 2, 4, and 7 on the fluorenone structure. This unique chlorination pattern imparts distinct chemical properties and biological activities to the compound, making it a subject of interest in various fields including chemistry, biology, and medicine.

The molecular formula for this compound is C13H5Cl3O\text{C}_{13}\text{H}_{5}\text{Cl}_{3}\text{O}. The compound exhibits significant reactivity due to its chlorinated structure, which can participate in various chemical reactions such as electrophilic substitutions and charge-transfer complex formations with donor molecules.

The biological activity of this compound is primarily attributed to its ability to form charge-transfer complexes. These interactions can influence several biochemical pathways and result in unique physical properties such as conductivity and photoconductivity. The compound's mechanism of action involves:

  • Interaction with Molecular Targets : It interacts with specific enzymes and receptors, potentially modulating their activity.
  • Oxidative Stress Pathways : The compound may induce oxidative stress within cells, leading to various biological effects including cytotoxicity.
  • Electrophilic Reactions : The chlorine atoms can participate in electrophilic reactions that may affect cellular components.

Biological Activities

Research has indicated that this compound exhibits potential biological activities including:

  • Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Preliminary research indicates that it could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Toxicological Effects : Investigations into its toxicity have shown adverse effects on cellular health at higher concentrations, necessitating careful evaluation in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells,
ToxicityCytotoxic effects at elevated doses

Case Study: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis. This finding suggests potential applications in cancer therapeutics .

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other fluorenone derivatives:

Compound NameChlorination PatternNotable Activities
2,4-Dichloro-9H-fluoren-9-oneTwo ChlorinesLimited antimicrobial activity
2,4,7-Trinitro-9H-fluoren-9-oneThree Nitro GroupsStronger cytotoxic effects
2-Methoxy-9H-fluoren-9-oneOne Methoxy GroupModerate anticancer properties

The distinct chlorination pattern of this compound contributes to its unique reactivity and biological profile compared to these derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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